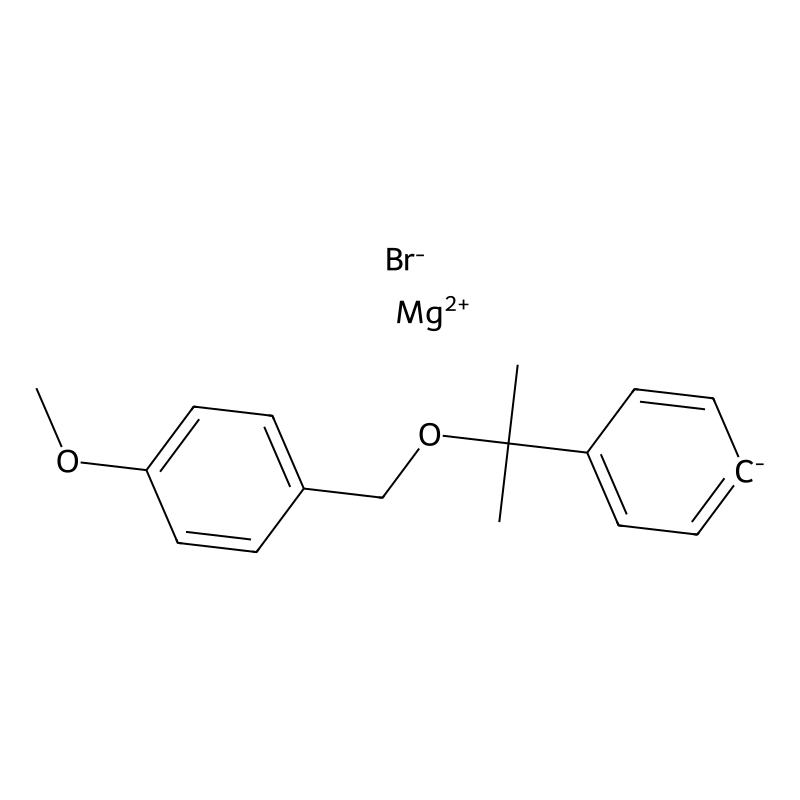(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide is an organometallic compound belonging to the class of Grignard reagents, characterized by the presence of a magnesium atom bonded to a phenyl group and a complex alkoxy side chain. Its molecular formula is CHBrMgO, and it has a molecular weight of approximately 359.54 g/mol. This compound is primarily utilized in organic synthesis due to its nucleophilic properties, allowing it to participate in various
Organic Synthesis
The presence of a Grignard reagent (magnesium bromide) moiety indicates its potential as a nucleophile in nucleophilic addition reactions. These reactions are fundamental in organic synthesis for creating carbon-carbon bonds. The bulky nature of the organic group attached to the magnesium could be useful for achieving regioselectivity in certain reactions.
Organometallic Chemistry
This compound falls under the category of organomagnesium compounds. Research in organometallic chemistry explores the properties and reactivity of these compounds. Studying (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide could contribute to the understanding of factors influencing stability and reactivity in such organometallic structures [].
Medicinal Chemistry
The organic group (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl) could potentially serve as a building block for more complex molecules with desired biological activity. Further research is needed to explore this possibility [].
As a Grignard reagent, (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide readily reacts with electrophiles, including carbonyl compounds, halides, and esters. Typical reactions include:
- Nucleophilic Addition: It can add to carbonyl groups to form alcohols.
- Alkylation: The compound can react with alkyl halides to form higher-order alkyl compounds.
- Formation of Alcohols: Upon hydrolysis, it yields corresponding alcohols from the reaction with water or alcohols .
The synthesis of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide typically involves the reaction of 4-bromo-2-(4-methoxybenzyloxy)-propan-2-ol with magnesium in anhydrous solvents like tetrahydrofuran or diethyl ether. The process is conducted under inert atmosphere conditions to prevent moisture interference:
- Preparation: Dry magnesium turnings are placed in a flask under an inert atmosphere.
- Addition of Bromide: The appropriate bromide compound is slowly added.
- Stirring: The mixture is stirred until the formation of the Grignard reagent is indicated by the disappearance of magnesium turnings.
- Storage: The product is typically stored at low temperatures to maintain stability .
(4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide finds applications primarily in organic synthesis as a versatile reagent for:
- Synthesis of Complex Organic Molecules: It is used as a building block in the synthesis of various organic compounds.
- Fluorescent Probes: The compound serves as an intermediate in synthesizing fluorescent probes for biological imaging applications .
Several compounds exhibit structural similarities to (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide, primarily other Grignard reagents. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Morpholinylmethyl)phenylmagnesium bromide | CHBrMgN | Contains a morpholine ring enhancing solubility |
| Phenylmagnesium bromide | CHBrMg | A simpler structure without bulky substituents |
| 2-Benzyloxyphenylmagnesium bromide | CHBrMgO | Features a benzene ring providing different reactivity |
The uniqueness of (4-(2-((4-Methoxybenzyl)oxy)propan-2-yl)phenyl)magnesium bromide lies in its complex side chain which enhances its reactivity and potential applications in synthesizing more complex organic molecules compared to simpler Grignard reagents .








